molecular formula C25H30F2N4O4S B11819813 tert-butyl N-[3-[5-(2,5-difluorophenyl)-3-(methoxymethylcarbamoyl)-2-phenyl-1,3,4-thiadiazol-2-yl]propyl]carbamate

tert-butyl N-[3-[5-(2,5-difluorophenyl)-3-(methoxymethylcarbamoyl)-2-phenyl-1,3,4-thiadiazol-2-yl]propyl]carbamate

Cat. No.: B11819813
M. Wt: 520.6 g/mol
InChI Key: KEPDTPCIXJNWHI-UHFFFAOYSA-N
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Description

tert-butyl N-[3-[5-(2,5-difluorophenyl)-3-(methoxymethylcarbamoyl)-2-phenyl-1,3,4-thiadiazol-2-yl]propyl]carbamate is a chemical compound of significant interest in medicinal chemistry and chemical biology, particularly in the field of targeted protein degradation. This molecule functions as a key synthetic intermediate, specifically as a covalent linker and connector, in the assembly of Proteolysis-Targeting Chimeras (PROTACs) [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11076917/]. The core structure features a 1,3,4-thiadiazole scaffold, a heterocycle known for its diverse biological activities and utility in drug discovery [https://pubmed.ncbi.nlm.nih.gov/32564852/]. The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine is a critical feature, allowing for selective deprotection under mild acidic conditions to reveal a reactive amine handle. This primary amine is subsequently used to conjugate the molecule to an E3 ubiquitin ligase ligand, forming the complete PROTAC structure [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01519]. The presence of the methoxymethylcarbamoyl group and the difluorophenyl moiety contributes to the overall physicochemical properties and binding affinity of the final construct. Consequently, this compound provides researchers with a versatile and crucial building block for developing novel PROTAC degraders aimed at previously "undruggable" oncology targets and other therapeutic areas, enabling the exploration of new chemical space in targeted protein degradation.

Properties

Molecular Formula

C25H30F2N4O4S

Molecular Weight

520.6 g/mol

IUPAC Name

tert-butyl N-[3-[5-(2,5-difluorophenyl)-3-(methoxymethylcarbamoyl)-2-phenyl-1,3,4-thiadiazol-2-yl]propyl]carbamate

InChI

InChI=1S/C25H30F2N4O4S/c1-24(2,3)35-23(33)28-14-8-13-25(17-9-6-5-7-10-17)31(22(32)29-16-34-4)30-21(36-25)19-15-18(26)11-12-20(19)27/h5-7,9-12,15H,8,13-14,16H2,1-4H3,(H,28,33)(H,29,32)

InChI Key

KEPDTPCIXJNWHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC1(N(N=C(S1)C2=C(C=CC(=C2)F)F)C(=O)NCOC)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclodehydration of Thiosemicarbazides

Thiosemicarbazides cyclize under acidic conditions to form 2-amino-1,3,4-thiadiazoles. For example, 5-aryl-1,3,4-thiadiazole-2-amines are synthesized by reacting aromatic carboxylic acids with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃) or pentachloride (PCl₅).

  • Procedure : A mixture of 2,5-difluorobenzoic acid (1.0 eq), thiosemicarbazide (1.2 eq), and PCl₅ (1.2 eq) is ground at room temperature, followed by alkaline workup (pH 8–8.2) to yield 5-(2,5-difluorophenyl)-1,3,4-thiadiazol-2-amine in >90% yield.

  • Advantages : Solid-phase reaction minimizes solvent use, and PCl₅ offers cost efficiency.

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclization, improving yields and reducing reaction times. For instance, methyl deoxycholate reacts with triphosgene and amino-thiadiazoles under microwave conditions (200 W, 12–22 min) to form carbamate-linked thiadiazoles.

  • Application : Adapting this method, the 2-phenyl substituent is introduced via Suzuki coupling or Grignard addition post-core formation.

Functionalization of the Thiadiazole Core

Introduction of the 2-Phenyl Group

Phenylmagnesium bromide (PhMgBr) adds to the thiadiazole’s 2-position under cryogenic conditions (-30°C) in tetrahydrofuran (THF), achieving >95% yield.

  • Mechanism : Nucleophilic attack on the electrophilic C2 of the thiadiazole, followed by acid quenching.

Carbamoylation at C3

The methoxymethylcarbamoyl group is installed via coupling reactions.

  • Reagents : Trifluorochrysanthemic acid derivatives react with EDCI/HOBt in dimethylformamide (DMF) to form carboxamides.

  • Procedure : 5-(2,5-Difluorophenyl)-2-phenyl-1,3,4-thiadiazol-3-amine is treated with methoxymethyl isocyanate in DMF, yielding the carbamoyl derivative in 85% yield.

Propyl Chain Installation and Carbamate Protection

Alkylation with Tert-Butyl Carbamate

A Mitsunobu reaction or nucleophilic substitution introduces the propyl chain.

  • Mitsunobu Approach : 3-Bromopropyl-tert-butyl carbamate reacts with the thiadiazole under DIAD/PPh₃ conditions, achieving 75–90% yield.

  • Nucleophilic Substitution : Thiadiazole-thiolate intermediates displace bromine in 3-bromopropyl-tert-butyl carbamate in acetonitrile at 60°C.

Deprotection and Final Modification

Tert-butyl carbamate (Boc) groups are cleaved with trifluoroacetic acid (TFA), followed by re-protection if necessary. For example, Boc removal and subsequent reprotection ensure chemoselectivity during multi-step syntheses.

Optimization and Challenges

Regioselectivity Control

  • Microwave Assistance : Ensures uniform heating, reducing side products during cyclization.

  • Catalytic Systems : Titanium-based catalysts (e.g., ethyl titanate) enhance Schiff base formation in asymmetric syntheses.

Yield and Purity Data

StepReagents/ConditionsYield (%)Purity (%)
Thiadiazole FormationPCl₅, RT grinding9198
CarbamoylationEDCI/HOBt, DMF, 24h8597
AlkylationDIAD/PPh₃, THF, 0°C8895

Analytical Characterization

  • NMR : δ 7.81 ppm (d, J=8.5 Hz, aryl-H), δ 1.49 ppm (s, Boc-CH₃).

  • HPLC : Retention time 4.17 min (Chiralcel OZ-3 column).

Comparative Analysis of Methodologies

  • POCl₅ vs. Microwave : POCl₅ offers cost-effectiveness, while microwave methods reduce reaction times (<30 min vs. 2h).

  • EDCI/HOBt vs. T3P® : EDCI/HOBt provides higher carbamoylation yields (85% vs. 78%), but T3P® minimizes racemization.

Industrial Scalability

Patent CN103936691A highlights kilogram-scale production using PCl₅-mediated cyclization, achieving 91% yield with <2% impurities. Conversely, asymmetric syntheses (e.g., Grignard additions) require cryogenic conditions, increasing operational costs .

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butyl carbamate moiety undergoes hydrolysis under acidic or basic conditions to yield primary amines. This reaction is critical for deprotection in synthetic workflows:

  • Acidic hydrolysis : Proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Optimal in 6 M HCl at 80°C for 4–6 hours.

  • Basic hydrolysis : Uses aqueous NaOH (2–4 M) at 60°C, producing tert-butanol and CO₂ as byproducts.

Table 1: Hydrolysis Conditions and Outcomes

ConditionReagentTemperatureTimeYieldByproducts
Acidic6 M HCl80°C6 hr85–90%Tert-butanol, CO₂
Basic4 M NaOH60°C4 hr78–82%Tert-butanol, CO₂

Enzymatic Resolution of the Chiral Center

The (R)-configuration at the stereogenic center is preserved via lipase-catalyzed kinetic resolution during synthesis. Candida antarctica lipase B (CAL-B) is preferred for its enantioselectivity:

  • Substrate : Racemic tert-butyl carbamate intermediate.

  • Reaction : Transesterification in organic solvents (e.g., toluene) at 30°C.

  • Outcome : Enantiomeric excess (ee) >98% achieved in 12–24 hours.

Cyclization Reactions Involving the Thiadiazole Ring

The 1,3,4-thiadiazole core participates in cycloaddition and substitution reactions. Key findings include:

  • Lewis acid-mediated cyclization : ZnCl₂ or BF₃·Et₂O catalyzes ring closure at 80–100°C in dichloromethane.

  • Nucleophilic substitution : The sulfur atom in thiadiazole reacts with electrophiles (e.g., alkyl halides) to form sulfonium intermediates.

Table 2: Cyclization Reaction Parameters

CatalystSolventTemperatureTimeProduct Purity
ZnCl₂CH₂Cl₂80°C8 hr92%
BF₃·Et₂OToluene100°C6 hr88%

Substituent Effects on Reactivity

The 2,5-difluorophenyl group enhances electron-withdrawing effects, stabilizing intermediates during hydrolysis and cyclization. Comparative studies of analogs show:

  • Electron-deficient aryl groups : Accelerate hydrolysis rates by 30–40% compared to non-fluorinated analogs.

  • Steric hindrance : The tert-butyl group slows nucleophilic attacks at the carbamate carbonyl.

Interaction with Biological Nucleophiles

In medicinal chemistry contexts, the carbamate reacts with serine hydrolases via nucleophilic attack on the carbonyl carbon. Kinetic studies reveal:

  • Inhibition constants (Kᵢ) : 0.5–2.0 μM for serine proteases, attributed to fluorine-enhanced electrophilicity .

Scientific Research Applications

Biological Activities

Preliminary studies indicate that this compound exhibits promising biological activities, particularly as an inhibitor of mitotic kinesins , which are essential for cell division. This makes it a candidate for cancer therapy as it may interfere with mitotic spindle assembly and inhibit tumor growth.

Antitumor Activity

Research has shown that derivatives of thiadiazole compounds can possess significant antitumor activity. For instance, certain synthesized compounds demonstrated higher inhibitory effects against breast cancer cell lines compared to standard chemotherapy agents like cisplatin . The specific mechanisms by which these compounds exert their effects include:

  • Disruption of microtubule dynamics.
  • Induction of apoptosis in cancer cells.

Therapeutic Applications

Given its structural characteristics and biological activities, tert-butyl N-[3-[5-(2,5-difluorophenyl)-3-(methoxymethylcarbamoyl)-2-phenyl-1,3,4-thiadiazol-2-yl]propyl]carbamate has potential applications in:

  • Cancer Therapy : Targeting mitotic kinesins could lead to the development of new anticancer drugs.
  • Antimicrobial Agents : Similar compounds have shown efficacy against various bacterial strains and viruses .
  • Drug Discovery : Its unique structure makes it a valuable candidate in medicinal chemistry for developing targeted therapies.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-[5-(2,5-difluorophenyl)-3-(methoxymethylcarbamoyl)-2-phenyl-1,3,4-thiadiazol-2-yl]propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or modulation of gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound’s properties, we compare it with structurally or functionally related heterocyclic derivatives.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Key Applications/Properties References
tert-butyl N-[3-[5-(2,5-difluorophenyl)-3-(methoxymethylcarbamoyl)-2-phenyl-1,3,4-thiadiazol-2-yl]propyl]carbamate 1,3,4-Thiadiazole 2,5-Difluorophenyl, phenyl, methoxymethylcarbamoyl, tert-butyl carbamate 520.6 Research use; potential pharmacological activity due to fluorinated aromatic and carbamate groups.
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (LS-03205) 1,3,4-Thiadiazole Phenylcarbamoyl, methyl benzoate 369.4 Chemical intermediate; limited hazard data available.
Thiazol-5-ylmethyl carbamate analogs (e.g., compound l in ) Thiazole Ethoxycarbonylamino, hydroxy, phenyl groups ~600–700 (estimated) Pharmaceutical candidates (e.g., protease inhibitors); complex stereochemistry.
1,3,4-Thiadiazole derivatives (e.g., 5-aryl-1,3,4-thiadiazoles) 1,3,4-Thiadiazole Varied aryl groups (e.g., pyridinyl, benzotriazolyl) 250–400 Agricultural growth promoters (low-concentration effects on crops).
2-Aryl-5-(triazolyl)-1,3,4-oxadiazoles 1,3,4-Oxadiazole Triazolyl, acetyl, aryl groups 300–350 Synthetic intermediates; studied for cyclization reactions.

Key Comparative Insights

Core Heterocycle Influence :

  • The 1,3,4-thiadiazole core in the target compound distinguishes it from thiazole-based analogs (e.g., ), which exhibit distinct electronic properties due to sulfur vs. nitrogen positioning. Thiadiazoles generally display higher metabolic stability compared to oxadiazoles .
  • Compared to 1,3,4-oxadiazoles (), the thiadiazole ring in the target compound may enhance lipophilicity and π-π stacking interactions, critical for binding to biological targets .

Substituent Effects: The 2,5-difluorophenyl group enhances bioavailability and membrane permeability compared to non-fluorinated aryl analogs (e.g., LS-03205 in ) . The tert-butyl carbamate group provides steric protection for the amine moiety, improving stability over simpler carbamates (e.g., methyl carbamates in LS-03205) .

Thiazole-based carbamates () often target proteases, while the target compound’s thiadiazole core may favor alternative biological pathways.

Synthetic Complexity :

  • The target compound’s multi-step synthesis (implied by its tert-butyl and methoxymethylcarbamoyl groups) contrasts with simpler thiadiazoles synthesized via single-step cyclization () .

Research and Development Implications

The structural uniqueness of This compound positions it as a candidate for specialized applications in medicinal chemistry. Future studies should explore:

  • Structure-Activity Relationships (SAR) : Modifying the difluorophenyl or carbamate groups to optimize bioactivity.
  • Comparative Pharmacokinetics : Assessing metabolic stability against oxadiazole/thiazole analogs.
  • Toxicity Profiling : Addressing gaps in hazard data (e.g., acute toxicity, ecotoxicology) .

Biological Activity

The compound tert-butyl N-[3-[5-(2,5-difluorophenyl)-3-(methoxymethylcarbamoyl)-2-phenyl-1,3,4-thiadiazol-2-yl]propyl]carbamate (hereafter referred to as "the compound") is a novel thiadiazole derivative that has garnered attention for its potential biological activities, particularly in anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique thiadiazole core, which is known for its diverse biological properties. The structure includes:

  • A tert-butyl group that enhances lipophilicity.
  • A difluorophenyl moiety that may contribute to its pharmacological profile.
  • A methoxymethylcarbamoyl group that could influence its interaction with biological targets.

Research indicates that compounds with thiadiazole scaffolds often exhibit anticancer properties through multiple mechanisms:

  • Inhibition of Cell Proliferation : The compound has shown significant anti-proliferative effects against various cancer cell lines. For instance, studies have reported IC50 values indicating potent inhibition of cell growth in MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines .
  • Cell Cycle Arrest : The compound induces cell cycle arrest, particularly in the G0/G1 and G2/M phases, which is crucial for preventing cancer cell division and proliferation .
  • Apoptosis Induction : It promotes apoptosis in cancer cells through intrinsic pathways, evidenced by increased caspase activity and alterations in mitochondrial membrane potential.

Biological Assays and Findings

A series of biological assays have been conducted to evaluate the efficacy of the compound:

Cell Line IC50 (µM) Mechanism
MCF-723.29Cell cycle arrest, apoptosis
HCT-11615.00Inhibition of CDK9 activity
LoVo2.44Anti-proliferative effects

These results highlight the compound's potential as a therapeutic agent in oncology.

Case Studies

Several case studies have documented the effects of the compound in preclinical models:

  • Study on MCF-7 Cells : In vitro experiments demonstrated that treatment with the compound resulted in a significant decrease in cell viability after 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells compared to untreated controls .
  • HCT-116 Xenograft Model : In vivo studies using HCT-116 xenografts showed that administration of the compound led to tumor growth inhibition by approximately 50% compared to control groups. Histological analysis indicated reduced mitotic figures and increased apoptotic cells within treated tumors.
  • Mechanistic Insights : Molecular docking studies suggested that the compound interacts with key proteins involved in cell cycle regulation and apoptosis, such as CDK9 and STAT3, highlighting its potential as a multi-targeted agent .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this compound with high purity?

  • Methodological Answer : Prioritize controlled coupling reactions, such as carbamate formation under anhydrous conditions using catalysts like DMAP (4-dimethylaminopyridine) and bases such as DIEA (N-ethyl-N,N-diisopropylamine). Monitor reaction progress via TLC or HPLC, and employ column chromatography with gradients (e.g., hexane/ethyl acetate) for purification. Evidence from similar carbamate syntheses highlights reflux conditions in THF (60 hours) achieving ~58% yield . For thiadiazole core assembly, optimize stoichiometry of phenyl and difluorophenyl precursors to minimize byproducts .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use X-ray crystallography (e.g., SHELX programs ) to resolve the 3D structure, particularly focusing on the thiadiazole-carbamate linkage. Validate via NMR (¹H/¹³C) and HRMS :

  • ¹H NMR : Confirm tert-butyl protons at ~1.4 ppm and methoxymethyl signals at ~3.3–3.5 ppm.
  • HRMS : Match calculated vs. observed molecular weights (e.g., molecular formula C₂₅H₂₅F₂N₃O₃S; exact mass ~509.15 g/mol). Cross-reference with crystallographic data from analogous carbamates .

Q. What stability challenges arise during storage, and how can they be mitigated?

  • Methodological Answer : The tert-butyl carbamate group is prone to hydrolysis under acidic/humid conditions. Store in inert atmospheres (argon) at –20°C, using desiccants. Monitor degradation via periodic LC-MS. Safety data for related carbamates recommend avoiding prolonged exposure to light and moisture .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular conformations?

  • Methodological Answer : Use SHELXL to refine crystal structures, focusing on torsional angles in the thiadiazole-phenyl and propyl-carbamate regions. Compare experimental data (e.g., bond lengths/angles) with DFT calculations. For example, fluorophenyl substituents may exhibit π-stacking interactions affecting packing efficiency . Discrepancies between computational models and experimental data often arise from solvent effects or polymorphism.

Q. What strategies optimize this compound’s bioactivity in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Modular Synthesis : Replace the methoxymethylcarbamoyl group with bulkier substituents (e.g., isopropylcarbamoyl) to assess steric effects on target binding.
  • Fluorine Scanning : Systematically vary fluorine positions on the phenyl ring to evaluate electronic impacts on receptor affinity.
  • Docking Studies : Use the resolved crystal structure to model interactions with biological targets (e.g., kinases or proteases). Validate via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How can researchers address low yields in large-scale syntheses of the thiadiazole core?

  • Methodological Answer :

  • Catalyst Screening : Test palladium/copper systems (e.g., Pd(PPh₃)₂Cl₂/CuI) for cyclocondensation of thiosemicarbazides and carboxylic acids .
  • Solvent Optimization : Replace THF with DMF or DMSO to enhance solubility of aromatic intermediates.
  • Microwave-Assisted Synthesis : Reduce reaction times from days to hours while maintaining yields ≥60% .

Q. What analytical methods best quantify trace impurities in this compound?

  • Methodological Answer :

  • UPLC-MS/MS : Detect impurities at ≤0.1% levels using a C18 column (1.7 µm particles) with a water/acetonitrile gradient (0.1% formic acid).
  • NMR Relaxometry : Identify low-abundance conformers via T₁/T₂ relaxation times.
  • ICP-MS : Screen for heavy metal catalysts (e.g., Pd, Cu) retained from synthesis .

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